Donepezil-d4 (hydrochloride)
Overview
Description
Donepezil-d4 (hydrochloride) is a deuterated form of donepezil hydrochloride, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterated version, Donepezil-d4, contains four deuterium atoms, which can provide enhanced metabolic stability and potentially improved pharmacokinetic properties compared to the non-deuterated form .
Mechanism of Action
Target of Action
Donepezil-d4 (hydrochloride) primarily targets acetylcholinesterase , an enzyme responsible for the hydrolysis of acetylcholine . Acetylcholine is a key neurotransmitter in the brain involved in memory function .
Mode of Action
Donepezil-d4 (hydrochloride) binds and reversibly inhibits acetylcholinesterase, especially acetylcholinesterase .
Biochemical Pathways
The primary biochemical pathway affected by Donepezil-d4 (hydrochloride) is the cholinergic pathway . By inhibiting acetylcholinesterase, Donepezil-d4 (hydrochloride) increases the levels of acetylcholine in the brain, enhancing cholinergic transmission . Additionally, Donepezil-d4 (hydrochloride) may oppose glutamate-induced excitatory transmission via downregulation of NMDA receptors and regulate amyloid proteins .
Pharmacokinetics
Donepezil-d4 (hydrochloride) is well absorbed and undergoes extensive hepatic metabolism via CYP2D6 and 3A4 and glucuronidation to four major metabolites . It is excreted in urine (57%; 17% as unchanged drug) and feces (15%). The time to peak plasma is 3 hours for a 10 mg tablet and around 8 hours for a 23 mg tablet . The elimination half-life is approximately 70 hours, and steady-state levels are reached after 14–21 days of once-daily dosing .
Result of Action
The action of Donepezil-d4 (hydrochloride) results in the management of the behavioral and cognitive effects of Alzheimer’s Disease and other types of dementia .
Action Environment
The action of Donepezil-d4 (hydrochloride) can be influenced by various environmental factors. For instance, the presence of a carbonyl group in the indanone moiety and methoxy groups at specific positions enhance its potency . Furthermore, the clearance of Donepezil-d4 (hydrochloride) can be affected by factors such as renal impairment, age, body weight, and CYP2D6 genotype .
Biochemical Analysis
Biochemical Properties
Donepezil-d4 (hydrochloride) interacts with the enzyme acetylcholinesterase, inhibiting its activity . The IC50 value for acetylcholinesterase is 6.7 nM, indicating a high affinity for this enzyme . It is selective for acetylcholinesterase over butyrylcholinesterase .
Cellular Effects
Donepezil-d4 (hydrochloride) has been shown to inhibit the production of nitric oxide and TNF-alpha induced by oligomeric amyloid-beta (1-42) in primary rat microglial cells . It also increases acetylcholine levels in the cortex and hippocampus of aged rats .
Molecular Mechanism
Donepezil-d4 (hydrochloride) exerts its effects at the molecular level by binding to and inhibiting the enzyme acetylcholinesterase . This inhibition increases the concentration of acetylcholine, a key neurotransmitter in the brain, thereby enhancing cholinergic transmission .
Temporal Effects in Laboratory Settings
Donepezil, the non-deuterated form, has been shown to have a long half-life, suggesting potential stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on Donepezil have shown dose-dependent improvements in cognitive function in animal models of Alzheimer’s disease .
Metabolic Pathways
Donepezil-d4 (hydrochloride) is involved in metabolic pathways related to the metabolism of acetylcholine . It interacts with the enzyme acetylcholinesterase, inhibiting its activity and thereby increasing the concentration of acetylcholine .
Transport and Distribution
Donepezil, the non-deuterated form, is known to cross the blood-brain barrier, suggesting that Donepezil-d4 (hydrochloride) may also be distributed in the brain .
Subcellular Localization
Given its mechanism of action, it is likely to be found in regions of the cell where acetylcholinesterase is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d4 (hydrochloride) involves the incorporation of deuterium atoms into the donepezil molecule. One common method is the catalytic hydrogenation of the precursor compound in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium. The reaction conditions typically include the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of Donepezil-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial for verifying the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Donepezil-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Donepezil-d4 can be oxidized using mild oxidants like Chloramine-T in an acidic medium.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the deuterated compound under different conditions.
Common Reagents and Conditions:
Oxidation: Chloramine-T in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of Donepezil-d4, which can be analyzed using spectroscopic techniques to understand their structure and properties .
Scientific Research Applications
Donepezil-d4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of donepezil.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of donepezil.
Medicine: Utilized in clinical research to explore its potential benefits in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective formulations of donepezil
Comparison with Similar Compounds
Donepezil (hydrochloride): The non-deuterated form of Donepezil-d4.
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with a different mechanism of action, used for the same therapeutic purpose
Uniqueness of Donepezil-d4: The incorporation of deuterium atoms in Donepezil-d4 provides enhanced metabolic stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes Donepezil-d4 a valuable compound for research and development in the field of neurodegenerative diseases .
Properties
IUPAC Name |
2-[dideuterio-[1-[dideuterio(phenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i12D2,16D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-XFRCSBOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CCN(CC1)C([2H])([2H])C2=CC=CC=C2)C3CC4=CC(=C(C=C4C3=O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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